molecular formula C15H15NO B13774137 Acetophenone,2-amino-6-methyl-2-phenyl-

Acetophenone,2-amino-6-methyl-2-phenyl-

Cat. No.: B13774137
M. Wt: 225.28 g/mol
InChI Key: LXFYXRHIHOSGGM-UHFFFAOYSA-N
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Description

Acetophenone,2-amino-6-methyl-2-phenyl- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetophenone core substituted with amino, methyl, and phenyl groups. It is a versatile molecule used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone,2-amino-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of acetophenone with appropriate amines and aldehydes under basic conditions. For example, a three-component reaction involving acetophenone, malononitrile, and an aldehyde in the presence of a base like sodium hydroxide in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently. The specific industrial methods may vary depending on the scale and application requirements.

Chemical Reactions Analysis

Types of Reactions

Acetophenone,2-amino-6-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetophenone,2-amino-6-methyl-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Acetophenone,2-amino-6-methyl-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its reactivity and biological activity. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, which lacks the amino and methyl substitutions.

    2-Aminoacetophenone: Similar structure but without the methyl and phenyl groups.

    6-Methylacetophenone: Lacks the amino and phenyl groups.

Uniqueness

Acetophenone,2-amino-6-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-amino-2-(2-methylphenyl)-1-phenylethanone

InChI

InChI=1S/C15H15NO/c1-11-7-5-6-10-13(11)14(16)15(17)12-8-3-2-4-9-12/h2-10,14H,16H2,1H3

InChI Key

LXFYXRHIHOSGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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